molecular formula C19H22N4O2S2 B11124133 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11124133
M. Wt: 402.5 g/mol
InChI Key: MHRARXDRCGUCTB-ZROIWOOFSA-N
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Description

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one features a hybrid heterocyclic scaffold combining a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone moiety. Key structural attributes include:

  • A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone and thiazolidinone rings.
  • 3-ethyl and 2-thioxo groups on the thiazolidinone ring.
  • A 9-methyl substituent on the pyrido-pyrimidinone core.
  • A 2-methylpropylamino (isobutylamino) group at the 2-position of the pyrido-pyrimidinone.

Computational methods, such as density-functional theory (DFT), are often employed to analyze such structures .

Properties

Molecular Formula

C19H22N4O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N4O2S2/c1-5-22-18(25)14(27-19(22)26)9-13-15(20-10-11(2)3)21-16-12(4)7-6-8-23(16)17(13)24/h6-9,11,20H,5,10H2,1-4H3/b14-9-

InChI Key

MHRARXDRCGUCTB-ZROIWOOFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC(C)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolidine Ring: This step involves the reaction of ethyl acetoacetate with thiourea under acidic conditions to form the thiazolidine ring.

    Pyrido[1,2-a]pyrimidine Core Construction: This is achieved by reacting 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst.

    Final Coupling Reaction: The thiazolidine derivative is then coupled with the pyrido[1,2-a]pyrimidine core using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The amino group in the pyrido[1,2-a]pyrimidine core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, aiding in the development of new catalysts.

    Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in studying enzyme mechanisms.

    Protein Binding: Its structure allows it to bind to specific proteins, useful in biochemical assays.

Medicine

    Drug Development:

    Diagnostic Tools: Can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

    Polymer Science: Can be incorporated into polymers to impart specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiazolidine ring and pyrido[1,2-a]pyrimidine core are crucial for binding to these targets, influencing their activity. The exact pathways involved depend on the specific application but generally include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of pyrimidinone-thiazolidinone hybrids. Below is a comparative analysis of its structural and functional analogs (Table 1):

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Thiazolidinone Substituents Pyrimidinone Substituents Bioactivity Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone 3-ethyl, 2-thioxo 9-methyl, 2-(2-methylpropylamino) Not reported (structural focus) N/A
3-[(Z)-(3-(2-Methoxyethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-phenylethylamino)-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone 3-(2-methoxyethyl), 2-thioxo 9-methyl, 2-(1-phenylethylamino) Not reported
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholinylethylamino)-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone 3-benzyl, 2-thioxo 9-methyl, 2-(morpholinylethylamino) Not reported
6-Methyl-5-[(4-oxo-3-phenyl-thiazolidin-2-ylidene)amino]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one + thiazolidinone 3-phenyl, 4-oxo 6-methyl, 1-phenyl Anti-inflammatory
Ethyl 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionate derivatives Thiazolidin-4-one + pyrimidine-dione 4-oxo, R-phenyl Pyrimidine-dione core Antimicrobial, antioxidant
Key Observations:

Thiazolidinone Substituents: The 3-ethyl group in the target compound contrasts with 3-(2-methoxyethyl) , 3-benzyl , and 3-phenyl groups in analogs. Ethyl provides moderate lipophilicity, while bulkier groups (benzyl, phenyl) may enhance binding affinity but reduce solubility.

Pyrimidinone Substituents: The 2-(2-methylpropylamino) group in the target compound differs from 2-(1-phenylethylamino) and 2-(morpholinylethylamino) . Isobutyl (2-methylpropyl) offers hydrophobicity, while morpholinylethyl introduces polarity.

Core Heterocycles: The target’s pyrido[1,2-a]pyrimidin-4-one core is distinct from pyrazolo[3,4-d]pyrimidin-4-one and thieno[3,4-d]pyrimidinone , which may influence π-π stacking and bioavailability.

Bioactivity and Functional Insights

While bioactivity data for the target compound is unavailable, analogs exhibit diverse properties:

  • Anti-inflammatory activity: Pyrazolo-pyrimidinone derivatives (e.g., ) show inhibition of cyclooxygenase (COX) enzymes, attributed to electron-withdrawing thioxo groups enhancing target binding.
  • Antimicrobial effects : Thiazolidin-4-one derivatives with azo linkages demonstrate activity against Gram-positive bacteria, likely due to membrane disruption by lipophilic substituents .

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. Its structure features a thiazolidine ring and a pyrido[1,2-a]pyrimidine core, which are of significant interest in medicinal chemistry due to their biological activities.

The molecular formula of the compound is C17H18N4O3S2C_{17}H_{18}N_{4}O_{3}S_{2}, and it has a molecular weight of approximately 378.47 g/mol. The compound's structural uniqueness contributes to its diverse biological activities, which are summarized in the following table:

PropertyValue
Molecular FormulaC17H18N4O3S2
Molecular Weight378.47 g/mol
IUPAC Name(Z)-3-ethyl-5-{[2-(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxothiazolidin-4-one
CAS Number381711-46-2

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one showed minimum inhibitory concentrations (MIC) that were competitive with established antibiotics like ciprofloxacin and ketoconazole .

Case Study:
In a comparative study, a series of derivatives were synthesized and tested for antibacterial efficacy. The results indicated that modifications in the thiazolidine ring significantly influenced the antibacterial activity, with specific substitutions leading to enhanced potency against bacterial strains .

Antifungal Activity

The compound also displays antifungal properties . In vitro assays have shown that certain derivatives inhibit the growth of pathogenic fungi effectively. The structure–activity relationship (SAR) studies suggest that the presence of specific functional groups enhances antifungal activity, making this compound a candidate for further development in antifungal therapies .

The proposed mechanism of action involves the inhibition of key enzymes or receptors in microbial organisms. For example, it may bind to active sites on bacterial enzymes, disrupting metabolic pathways essential for bacterial survival. Molecular docking studies have provided insights into these interactions, highlighting potential binding affinities and modes of action against target proteins .

Research Findings

A comprehensive study involving various derivatives revealed that:

  • Structure–Activity Relationship (SAR): Variations in substituents on the thiazolidine ring correlate with changes in biological activity.
  • Enzyme Inhibition: Compounds demonstrated selective inhibition profiles against cytochrome P450 enzymes, indicating potential for drug-drug interactions and metabolic considerations in therapeutic applications .
  • Toxicology Studies: Preliminary toxicological assessments suggest a favorable safety profile; however, further studies are necessary to confirm these findings.

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